N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide
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Overview
Description
N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide is a complex organic compound characterized by its unique structure, which includes a purine base and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the purine base. The purine base is chlorinated to introduce the 6-chloro group, followed by the attachment of the trichloroethyl group. The final step involves the formation of the benzamide group through an amide bond formation reaction. Common reagents used in these reactions include chlorinating agents, trichloroethyl reagents, and amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trichloroethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated positions .
Scientific Research Applications
N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(6-(1-piperidinyl)-9H-purin-9-yl)ethyl]-2-furamide
- N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]-2-furamide
Uniqueness
N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide is unique due to its specific structural features, such as the combination of a purine base with a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4N5O/c15-10-9-11(20-6-19-10)23(7-21-9)13(14(16,17)18)22-12(24)8-4-2-1-3-5-8/h1-7,13H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEIVLMPZVAONZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2C=NC3=C2N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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